- The first synthesis of [11C]oseltamivir: a tool for elucidating the relationship between Tamiflu and its adverse effects on the central nervous system, Journal of Labelled Compounds and Radiopharmaceuticals, 2009, 52(9), 350-354

Cas no 956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir)

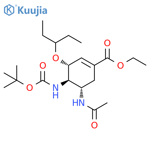

956267-10-0 structure

Produktname:4-N-Desacetyl-5-N-acetyl Oseltamivir

CAS-Nr.:956267-10-0

MF:C16H28N2O4

MW:312.404524803162

CID:1062050

4-N-Desacetyl-5-N-acetyl Oseltamivir Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-N-Desacetyl-5-N-acetyl Oseltamivir

- Oseltamivir Impurity G

- Ethyl (3R,4R,5S)-5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate (ACI)

-

- Inchi: 1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1

- InChI-Schlüssel: SEYYJZMDDOOQNB-RRFJBIMHSA-N

- Lächelt: O([C@@H]1C=C(C(=O)OCC)C[C@H](NC(=O)C)[C@H]1N)C(CC)CC

Berechnete Eigenschaften

- Genaue Masse: 312.20500

Experimentelle Eigenschaften

- PSA: 90.65000

- LogP: 2.37660

4-N-Desacetyl-5-N-acetyl Oseltamivir Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D288370-2mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 2mg |

$167.00 | 2023-05-18 | ||

| TRC | D288370-25mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 25mg |

$ 1039.00 | 2023-09-08 | ||

| TRC | D288370-50mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 50mg |

$ 1748.00 | 2023-09-08 | ||

| A2B Chem LLC | AW54103-25mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | > 95% | 25mg |

$599.00 | 2024-07-18 | |

| TRC | D288370-5mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 5mg |

$227.00 | 2023-05-18 | ||

| TRC | D288370-10mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 10mg |

$ 425.00 | 2023-09-08 |

4-N-Desacetyl-5-N-acetyl Oseltamivir Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 - 5 °C; 16 h, 25 - 30 °C; 30 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

Referenz

- Synthesis and characterization of potential pharmacopeial impurities of oseltamivir: an antiviral drug, Asian Journal of Chemistry, 2018, 30(9), 2003-2007

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation method of acetamido cyclohexenoate, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Dimethylbarbituric acid Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Ethanol ; 3 h, 35 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referenz

- Method for preparing oseltamivir and its isomer, World Intellectual Property Organization, , ,

4-N-Desacetyl-5-N-acetyl Oseltamivir Raw materials

- Oseltamivir Impurity 15

- 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-

4-N-Desacetyl-5-N-acetyl Oseltamivir Preparation Products

4-N-Desacetyl-5-N-acetyl Oseltamivir Verwandte Literatur

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

Related Articles

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

-

Synthese und Eigenschaften von 2,3,4,6-Tetra-O-Benzyl-D-glucopyranose: Eine Schlüsselverbindung in d……Jun 17, 2025

-

Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025

-

Saxagliptin-Intermediate 3: Der entscheidende Faktor in der chemischen Synthese von Saxagliptin Die ……Jun 17, 2025

956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir) Verwandte Produkte

- 196618-13-0(Oseltamivir)

- 204255-11-8(Oseltamivir phosphate)

- 208720-71-2(Oseltamivir Acid Methyl Ester)

- 1052063-37-2(3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir)

- 2140970-15-4(2,2-dimethyl-1-(3-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1354004-08-2((S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-3-methyl-butyramide)

- 1354922-66-9(2-amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one)

- 2229693-90-5(1,1-difluoro-3-(2-nitroethenyl)cyclobutane)

- 2639392-07-5(rac-tert-butyl (3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate)

- 1396781-64-8(2-(4-chlorophenyl)-N-(2-methylpropyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

Empfohlene Lieferanten

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

(CAS:956267-10-0)Oseltamivir EP Impurity G

Reinheit:99%

Menge:100mg

Preis ($):Untersuchung